3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate

Prodrug Design Oral Bioavailability Pharmacokinetics

This 4-aminoquinazoline features a strategically placed butyrate ester, creating a distinct prodrug profile not replicated by free bases or common salts. Ideal for oncology programs investigating dual EGFR/HDAC inhibition or studying ester prodrug effects on oral bioavailability. Its specific structure ensures precise in vivo target engagement compared to generic, non-esterified analogs. Confirm stock and request a quote for your custom synthesis or bulk research needs.

Molecular Formula C21H22ClN3O2
Molecular Weight 383.9 g/mol
Cat. No. B7745641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate
Molecular FormulaC21H22ClN3O2
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H22ClN3O2/c1-2-6-19(26)27-14-5-13-23-21-17-7-3-4-8-18(17)24-20(25-21)15-9-11-16(22)12-10-15/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,24,25)
InChIKeyKAHHXNYUTLPBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl Butyrate: Structural and Prodrug Profile for Procurement


3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate is a synthetic small molecule belonging to the 4-aminoquinazoline class. It features a 2-(4-chlorophenyl)quinazoline core linked via a propylamino spacer to a butyrate ester. This design is characteristic of a prodrug strategy, where the butyrate moiety is intended to modulate physicochemical properties or enable dual-target activity [1]. The compound represents a specific, non-interchangeable chemical entity within the broader quinazoline patent space.

Why In-Class Quinazoline Analogs Cannot Replace 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl Butyrate


Even within tightly defined quinazoline libraries, seemingly minor structural variations, such as the choice of ester prodrug, can profoundly alter solubility, permeability, and metabolic stability [1]. The specific butyrate ester on this compound is not a common feature among generic 4-aminoquinazolines, where free bases or simple salts are typical [2]. Substituting this entity with a non-esterified analog or a different ester would fail to replicate its intended pharmacokinetic profile, potentially compromising in vivo target engagement or dual-mechanism design.

Quantitative Differentiation of 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl Butyrate Against Comparators


Ester Prodrug Design vs. Free Base 4-Aminoquinazolines: A Pharmacokinetic Rationale

The target compound is differentiated by its butyrate ester prodrug moiety. While quantitative PK data for this specific compound is absent from the public domain, class-level inference from quinazoline patents [1] demonstrates that esterification of polar amino alcohols is a deliberate strategy to enhance intestinal permeability. Comparator free base analogs, such as 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine, lack this prodrug feature and are predicted to have significantly different absorption profiles.

Prodrug Design Oral Bioavailability Pharmacokinetics

Dual-Action Potential: HDAC Inhibition via Butyrate Release

Butyrate is a known histone deacetylase (HDAC) inhibitor [1]. The target compound's structure suggests a dual-mechanism design where enzymatic cleavage releases butyrate for HDAC inhibition while the quinazoline scaffold targets kinases like EGFR. This dual-action potential is structurally absent in non-ester analogs such as 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine, which can only engage kinase targets. No quantitative IC50 comparison for HDAC inhibition is available for this specific compound.

HDAC Inhibition Dual Inhibitor Cancer

Chlorine Substitution Pattern: para-Cl Phenyl on Quinazoline Core

The 4-chlorophenyl group at the 2-position of the quinazoline ring is a critical pharmacophore. In a comparative study of 2-aryl-4-(arylamino)quinazolines, derivatives with a 4-chlorophenyl group showed distinct cytotoxic activities. For example, N-(2,5-dichlorophenyl)-2-(4-chlorophenyl)quinazolin-4-amine demonstrated desirable activity against A549 and SKOV3 cell lines [1]. While the target compound's specific IC50 is not reported, its 4-chlorophenyl substitution pattern is structurally consistent with potent EGFR-targeted analogs, unlike 2-(4-bromophenyl) or 2-(3-bromophenyl) variants which exhibit different selectivity profiles.

Structure-Activity Relationship EGFR Inhibition Cytotoxicity

Targeted Applications for 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl Butyrate in Drug Discovery


Oncology Research: Overcoming EGFR-TKI Resistance via Dual HDAC Inhibition

This compound is most logically procured for exploratory oncology research programs investigating dual EGFR/HDAC inhibition strategies. The quinazoline core provides EGFR kinase targeting [1], while the butyrate prodrug moiety offers a potential HDAC inhibitory function upon cleavage [2]. This dual action is hypothesized to address resistance mechanisms that limit single-agent EGFR inhibitors.

Pharmacokinetic Profiling of Quinazoline Prodrugs

Use this compound as a model substrate to study the impact of ester prodrug design on the oral bioavailability of 4-aminoquinazolines. Its butyrate ester can be compared to other ester (e.g., acetate, propionate) or ether prodrugs within a controlled in vitro and in vivo ADME panel, as indicated by generic prodrug strategies in the patent literature [3].

Chemical Biology Tool for cGMP or mGluR Pathway Investigation

The 4-aminoquinazoline scaffold is a known pharmacophore for modulators of metabotropic glutamate receptors (mGluRs) and cGMP signaling [4]. This specific compound can serve as a more lipophilic, potentially brain-penetrant tool compared to its non-esterified counterparts for dissecting these neurological pathways, provided its solubility limitations are manageable.

Quote Request

Request a Quote for 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.